molecular formula C7H8F2O3 B15225589 2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid

2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid

Cat. No.: B15225589
M. Wt: 178.13 g/mol
InChI Key: VQSVPVLCKFWFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid is an organic compound that features a pyran ring substituted with a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid typically involves the reaction of 3,6-dihydro-2H-pyran-4-yl derivatives with difluoroacetic acid or its derivatives. One common approach is to use 3,6-dihydro-2H-pyran-4-ylboronic acid as a starting material, which can be reacted with difluoroacetic acid under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyran derivatives.

Scientific Research Applications

2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H8F2O3

Molecular Weight

178.13 g/mol

IUPAC Name

2-(3,6-dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C7H8F2O3/c8-7(9,6(10)11)5-1-3-12-4-2-5/h1H,2-4H2,(H,10,11)

InChI Key

VQSVPVLCKFWFEF-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1C(C(=O)O)(F)F

Origin of Product

United States

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